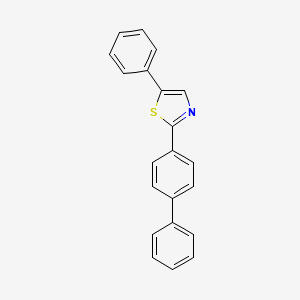
2-(Biphenyl-4-yl)-5-phenylthiazole
Cat. No. B8384117
M. Wt: 313.4 g/mol
InChI Key: KFSFOYXSNDRKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08680126B2
Procedure details


The compound of the title was prepared in a similar way to example 3 from 2-(biphenyl-4-yl)-5-bromothiazole (311 mg, 0.98 mmol) and phenylboronic acid (955 mg, 1.27 mmol) for 4 h at 100° C. Flash chromatography of the residue on silica gel (SiO2, hexane:ethyl acetate, 8:2) afforded 300 mg of 2-(biphenyl-4-yl)-5-phenylthiazole as a white solid (98% yield). EM (IE): m/z (%): 313; (M+, 100). HRMS (ESI): (M+H)+: calculated for C21H15NS: 314.0925. found: 314.0995.
Name
2-(biphenyl-4-yl)-5-bromothiazole
Quantity
311 mg
Type
reactant
Reaction Step One


Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][C:4]([C:7]2[S:8][C:9](Br)=[CH:10][N:11]=2)=[CH:3][CH:2]=1.[C:19]1(B(O)O)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][C:4]([C:7]2[S:8][C:9]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:10][N:11]=2)=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
2-(biphenyl-4-yl)-5-bromothiazole
|
|
Quantity
|
311 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C=1SC(=CN1)Br)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
955 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)C=1SC(=CN1)C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
